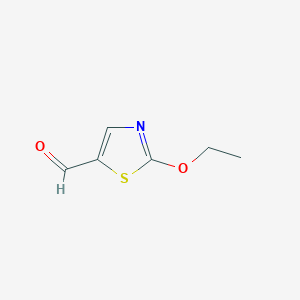

2-Ethoxy-1,3-thiazole-5-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUBNKUNEFRWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451619 | |

| Record name | 2-ethoxy-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220389-76-4 | |

| Record name | 2-Ethoxy-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220389-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxy-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 1,3 Thiazole 5 Carbaldehyde and Its Precursors

Historical Context of 1,3-Thiazole Ring Synthesis Relevant to 2-Ethoxy-1,3-thiazole-5-carbaldehyde

The synthesis of the 1,3-thiazole ring, the core structure of this compound, is rooted in several classical name reactions that have been pivotal in the field of heterocyclic chemistry. nih.gov These methods, while not directly producing the title compound, established the fundamental principles of thiazole (B1198619) ring closure.

The most prominent and widely recognized method is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. libretexts.org This reaction traditionally involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.org The versatility and simplicity of the Hantzsch synthesis have made it a mainstay for creating a wide variety of substituted thiazoles. nih.gov

Other foundational methods include the Robinson-Gabriel synthesis , which involves the dehydration of 2-acylamino-ketones, typically using phosphorus pentasulfide, and the Cook-Heilbron synthesis , which utilizes the reaction of an α-aminonitrile with carbon disulfide or a related dithioate. nih.gov While historically significant, the Hantzsch synthesis and its variants remain the most relevant and adaptable framework for constructing the specific substitution pattern found in this compound.

Contemporary Synthetic Routes to this compound

Cyclization Reactions for the 1,3-Thiazole Core Formation (e.g., Hantzsch reaction variants)

The Hantzsch reaction remains a cornerstone for constructing the thiazole ring in contemporary syntheses. To generate a thiazole appropriately substituted for conversion to the target molecule, a variant of the classic Hantzsch synthesis is employed. This involves reacting a suitable three-carbon α-halocarbonyl component (which will form the C4-C5-carbaldehyde part of the ring) with a thioamide equivalent that installs the ethoxy group at the C2 position.

A plausible thioamide precursor for this purpose is O-ethyl thiocarbamate . The reaction would proceed by nucleophilic attack of the sulfur atom of the thiocarbamate onto the electrophilic carbon of the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Table 1: Representative Hantzsch Reaction Variant for Thiazole Core

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

|---|

Strategies for Introducing the Ethoxy Group at the 2-Position of the Thiazole Ring

There are two primary strategies for installing the 2-ethoxy group: incorporating it during the initial ring formation or adding it to a pre-formed thiazole ring.

Pre-installation during Cyclization: As mentioned in section 2.2.1, using a reagent like O-ethyl thiocarbamate in a Hantzsch-type synthesis directly installs the ethoxy group during the formation of the heterocyclic core. This is an efficient approach that builds the desired functionality into the initial scaffold.

Post-installation via Nucleophilic Aromatic Substitution: An alternative route begins with a thiazole ring bearing a suitable leaving group, such as a halogen, at the 2-position. A common precursor is 2-chlorothiazole (B1198822) or its derivatives. The 2-chloro-1,3-thiazole can be reacted with sodium ethoxide in a suitable solvent. The strongly nucleophilic ethoxide ion displaces the chloride ion to yield the 2-ethoxythiazole (B101290) derivative. This reaction is a powerful method for functionalizing the C2 position after the core ring has been established. uci.edu

Electro-Organic Synthesis: A modern and innovative approach involves the electro-organic synthesis of 2-alkoxythiazoles from enaminones and thiocyanate, offering a sustainable alternative to traditional methods. researchgate.net

Methods for Installing the Carbaldehyde Group at the 5-Position

The introduction of the formyl (carbaldehyde) group at the C5 position is a critical step, typically achieved after the 2-ethoxythiazole ring is formed. The ethoxy group at C2 is an electron-donating group, which activates the thiazole ring towards electrophilic substitution, preferentially at the C5 position.

Vilsmeier-Haack Reaction: This is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org The electrophilic Vilsmeier reagent attacks the electron-rich C5 position of 2-ethoxythiazole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired this compound. thieme-connect.de

Directed Ortho-Metalation (DoM) / Lithiation-Formylation: This strategy involves the deprotonation of the C5 proton of 2-ethoxythiazole using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This generates a highly reactive 5-lithiated thiazole species. This organometallic intermediate is then quenched with an electrophilic formylating agent, such as DMF or ethyl formate, to install the carbaldehyde group at the C5 position. This method offers high regioselectivity but requires stringent anhydrous conditions and cryogenic temperatures.

Table 2: Comparison of Formylation Methods for 2-Ethoxythiazole

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Typically 0 °C to reflux | Uses common, inexpensive reagents; tolerant of various functional groups. | Reagents can be harsh; workup can be complex. |

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

In line with modern synthetic chemistry principles, the development of sustainable protocols for thiazole synthesis is an area of active research. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

For the synthesis of this compound, several green chemistry principles can be applied:

Microwave-Assisted Synthesis: The Hantzsch cyclization step can often be accelerated dramatically using microwave irradiation, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating.

Ultrasonic Irradiation: Sonication is another energy-efficient technique that can promote thiazole synthesis by enhancing mass transfer and accelerating reaction rates.

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of the synthesis. For instance, Hantzsch-type reactions have been successfully performed in aqueous media.

Catalyst-Free or Reusable Catalysts: Designing one-pot, multi-component reactions that proceed without a catalyst or by using a recyclable solid-supported catalyst aligns with green chemistry goals. This simplifies purification and reduces waste from spent catalysts.

Applying these principles, a greener synthesis of the target compound could involve a one-pot, microwave-assisted Hantzsch reaction of an α-halocarbonyl and O-ethyl thiocarbamate in a green solvent, followed by a streamlined workup and formylation.

Scalable Synthesis Considerations for Research and Development of this compound

Transitioning a synthetic route from laboratory research to larger-scale development requires careful consideration of several practical and economic factors.

Cost and Availability of Starting Materials: The economic viability of a synthetic route is heavily dependent on the cost of precursors. Routes that utilize simple, commercially available starting materials are preferred.

Process Safety and Hazard Management: The use of toxic or unstable reagents, such as α-haloketones or pyrophoric organolithiums, requires specialized handling procedures and engineering controls, which can increase the cost and complexity of a large-scale process. The Vilsmeier-Haack reaction, while using corrosive reagents, may be preferable to cryogenic lithiation from a process safety and equipment standpoint.

Reaction Conditions: Extreme temperatures (both high and cryogenic) are energy-intensive and require specialized reactors. Routes that operate closer to ambient temperature are generally more scalable and cost-effective.

Throughput and Cycle Time: One-pot or telescoping synthesis strategies, where multiple steps are performed in the same reactor without isolating intermediates, can significantly improve throughput and reduce waste compared to lengthy, multi-step sequences with intermediate purifications.

For this compound, a scalable route might favor a convergent synthesis where the 2-ethoxythiazole core is prepared efficiently and then formylated using the Vilsmeier-Haack reaction due to its operational simplicity compared to cryogenic metalation.

Chemical Reactivity and Derivatization Strategies of 2 Ethoxy 1,3 Thiazole 5 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety at the 5-Position

The aldehyde functional group is the primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes. masterorganicchemistry.com

Nucleophilic Additions and Condensation Reactions (e.g., imine, oxime, hydrazone formation)

The carbonyl carbon of the carbaldehyde is electrophilic and readily undergoes attack by nucleophiles. masterorganicchemistry.com This reactivity is fundamental to the formation of a wide array of derivatives.

Imine Formation: The reaction of 2-ethoxy-1,3-thiazole-5-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically requires acid or base catalysis to facilitate the dehydration of the intermediate hemiaminal.

Oxime Formation: Condensation with hydroxylamine (B1172632) hydrochloride, often in the presence of a mild base, yields the corresponding oxime. xisdxjxsu.asia Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. xisdxjxsu.asia The synthesis of oximes from aldehydes is a well-established transformation. For instance, 2-(diethylamino)-1,3-thiazole-5-carbaldehyde (B1304149) oxime is synthesized by reacting the corresponding aldehyde with hydroxylamine hydrochloride. smolecule.com

Hydrazone Formation: The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often highly colored and crystalline, making them suitable for qualitative analysis. For example, 1,3-benzodioxole-5-carbaldehyde (4(4-ethoxyphenyl)1,3-thiazol-2-yl)hydrazone hydrobromide is a known hydrazone derivative. sigmaaldrich.com

These condensation reactions significantly expand the molecular diversity achievable from this compound, providing intermediates for the synthesis of more complex heterocyclic systems. researchgate.net

Oxidation Reactions to Carboxylic Acid Derivatives (e.g., 2-ethoxy-1,3-thiazole-5-carboxylic acid)

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of 2-ethoxy-1,3-thiazole-5-carboxylic acid and its derivatives. uni.lunih.gov Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in sulfuric acid (Jones reagent)

Silver oxide (Ag₂O) (Tollens' reagent)

Peracetic acid rsc.org

The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid is a valuable intermediate, for instance, in the study of decarboxylation reactions of thiazole-5-carboxylic acids. rsc.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 2-Ethoxy-1,3-thiazole-5-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | 2-Ethoxy-1,3-thiazole-5-carboxylic acid |

| Tollens' Reagent (Ag₂O) | 2-Ethoxy-1,3-thiazole-5-carboxylic acid |

Reduction Reactions to Alcohol Derivatives

The carbaldehyde group can be reduced to a primary alcohol, yielding (2-ethoxy-1,3-thiazol-5-yl)methanol. This transformation can be achieved using various reducing agents:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used in aprotic solvents like diethyl ether or tetrahydrofuran.

The resulting alcohol can serve as a precursor for further functionalization, such as ether or ester formation.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for carbon-carbon bond formation, converting the carbonyl group into an alkene.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes and ketones into alkenes. wikipedia.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than phosphonium ylides. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction typically shows excellent (E)-selectivity for the resulting alkene. organic-chemistry.org The HWE reaction is a reliable method for constructing carbon-carbon double bonds and is widely used in the synthesis of natural products. researchgate.netnih.gov

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Key Features | Predominant Stereochemistry |

| Wittig Reaction | Phosphonium Ylide | Broad scope, tolerates various functional groups. wikipedia.org | Dependent on ylide stability. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | More nucleophilic reagent, water-soluble byproduct. wikipedia.orgorganic-chemistry.org | (E)-alkene. nrochemistry.comorganic-chemistry.org |

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring (excluding the carbaldehyde and ethoxy groups)

The thiazole ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The thiazole ring is generally considered electron-rich and can undergo electrophilic substitution. wisdomlib.org However, the precise conditions and regioselectivity of such reactions on this compound are not extensively detailed in the provided search results. In general, electrophilic substitution reactions involve the replacement of an atom or group with an electrophile and are crucial for the synthesis of various derivatives. wisdomlib.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution: While less common for electron-rich heterocycles, nucleophilic aromatic substitution can occur on thiazole rings, particularly if activated by electron-withdrawing groups or if a good leaving group is present. wikipedia.org For instance, the synthesis of thiamine (B1217682) involved a nucleophilic aromatic substitution on a pyrimidine (B1678525) ring to introduce an amino group. wikipedia.org

Formation of Complex Molecular Architectures and Compound Libraries Utilizing this compound as a Building Block

This compound is a valuable starting material for the construction of more complex molecules and for the generation of compound libraries for screening purposes. biosynth.com The reactivity of its aldehyde group allows for its incorporation into larger scaffolds through various synthetic strategies.

Thiazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.net The 5-acyl group in thiazoles makes them attractive precursors for synthesizing diverse building blocks. researchgate.net The ability to derivatize the aldehyde function through reactions like condensation, oxidation, reduction, and olefination makes this compound a key component in the synthesis of libraries of thiazole-containing compounds. researchgate.netnih.gov These libraries are then used in drug discovery and materials science research. The synthesis of thiazole derivatives from various building blocks, including N-propargylamines, highlights the importance of this heterocyclic core in medicinal chemistry. beilstein-journals.org Furthermore, the development of synthetic routes to functionalized building blocks, such as 1-substituted tetrazole-5-carbaldehydes, demonstrates the ongoing effort to create novel and versatile chemical tools for constructing complex molecular architectures. beilstein-journals.org

Spectroscopic and Structural Elucidation of 2 Ethoxy 1,3 Thiazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

¹H NMR: The proton NMR spectrum of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is expected to show distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (-CHO) characteristically appears as a singlet in the highly deshielded region of the spectrum. rsc.org The thiazole (B1198619) ring features a single proton at the C4 position, which would also present as a singlet in the aromatic region. The ethoxy group gives rise to two signals: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded signal. rsc.org The three carbons of the thiazole ring appear at distinct chemical shifts, with the C2 and C5 carbons, being directly attached to heteroatoms and the ethoxy/aldehyde groups, appearing further downfield than the C4 carbon. semanticscholar.orgorganicchemistrydata.org The two carbons of the ethoxy group are found in the upfield, aliphatic region of the spectrum. organicchemistrydata.orgnih.gov

| Assignment | Predicted ¹H NMR (ppm) | Multiplicity | Predicted ¹³C NMR (ppm) |

|---|---|---|---|

| -CHO | 9.5–10.0 | Singlet (s) | 183–186 |

| Thiazole H-4 | 8.0–8.4 | Singlet (s) | 135–138 |

| -OCH₂CH₃ | 4.4–4.6 | Quartet (q) | 68–72 |

| -OCH₂CH₃ | 1.4–1.6 | Triplet (t) | 14–16 |

| Thiazole C-2 | - | - | 168–172 |

| Thiazole C-5 | - | - | 142–145 |

2D NMR Techniques: Two-dimensional NMR experiments are invaluable for unambiguous assignments.

COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of the H-4 signal to the C-4 carbon, and the ethoxy protons to their respective carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), Multi-stage Mass Spectrometry (MSn))

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₆H₇NO₂S), the calculated monoisotopic mass is 157.01974 Da. cymitquimica.comuni.lu An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental formula.

Multi-stage Mass Spectrometry (MSn): In MSn experiments, the molecular ion is fragmented, and the resulting fragments are analyzed to deduce the molecule's structure. The fragmentation of thiazole derivatives is often initiated by cleavage of the weaker bonds. sapub.org For this compound, key fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO) from the molecular ion.

Cleavage of the ethoxy group, either as an ethoxy radical (•OCH₂CH₃) or through the loss of ethylene (B1197577) (C₂H₄).

Rupture of the thiazole ring, a common pathway in the mass spectrometry of such heterocycles. sapub.org

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 157.0197 | [M]⁺ | Molecular Ion |

| 129.0248 | [M - C₂H₄]⁺ | Loss of ethylene from ethoxy group |

| 128.0170 | [M - CHO]⁺ | Loss of formyl radical |

| 112.0224 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. cdnsciencepub.com

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A strong, sharp absorption corresponding to the aldehyde carbonyl (C=O) stretch , typically found in the range of 1660–1720 cm⁻¹. amazonaws.com

Absorptions for the thiazole ring C=N and C=C stretching vibrations , which are expected in the 1400–1625 cm⁻¹ region. amazonaws.comresearchgate.net

A distinct band for the alkoxy C-O stretching vibration of the ethoxy group, generally appearing between 1050 and 1250 cm⁻¹. nih.gov

Bands corresponding to aliphatic C-H stretching from the ethoxy group just below 3000 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2900–3000 | C-H Stretch | Ethoxy group |

| 1660–1720 | C=O Stretch | Aldehyde |

| 1400–1625 | C=N and C=C Stretch | Thiazole ring |

| 1050–1250 | C-O Stretch | Ethoxy group |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides precise information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the surveyed literature, analysis of its derivatives or structurally similar thiazoles reveals key structural features. mdpi.comresearchgate.net

Studies on various substituted thiazole and thiadiazole derivatives consistently show that the five-membered heterocyclic ring is essentially planar. nih.govmdpi.com Crystal structure analyses of derivatives would confirm the molecular geometry and reveal how molecules pack in the crystal lattice. Intermolecular forces such as hydrogen bonds (if suitable functional groups are present in a derivative), π-π stacking between thiazole rings, and other specific chalcogen interactions play a crucial role in stabilizing the crystal structure. arxiv.orgresearchgate.net Such analyses are vital for understanding solid-state properties and for designing materials with specific packing motifs.

Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond the core techniques, advanced spectroscopic methods can offer deeper insights into the electronic structure and properties of this compound and its derivatives. For related thiazolothiazole systems, techniques such as fluorescence spectroscopy and synchrotron-based analyses have been employed to explore their potential in optoelectronics. arxiv.orgresearchgate.net

Fluorescence Spectroscopy: This technique could be used to investigate the electronic excitation and emission properties of the molecule and its derivatives, providing information on their potential as fluorophores.

X-ray Absorption Near-Edge Structure (XANES): This synchrotron-based technique can probe the local electronic structure and coordination environment of specific atoms, such as the sulfur atom in the thiazole ring, offering insights into its oxidation state and bonding. researchgate.net

Multivariate Analysis: For complex systems, such as the interaction of thiazole derivatives with biological molecules, applying mathematical methods like multivariate curve resolution to spectroscopic data can help deconstruct the spectra and identify the number and nature of different species in equilibrium. nih.gov

These advanced methods provide a more complete picture of the molecule's characteristics, complementing the fundamental structural data obtained from NMR, MS, and IR spectroscopy.

Computational and Theoretical Studies on 2 Ethoxy 1,3 Thiazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reactivity, and stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of molecules like 2-Ethoxy-1,3-thiazole-5-carbaldehyde. researchgate.net Methods such as B3LYP and HSEH1PBE, often paired with basis sets like 6-311++G(d,p), are employed to determine molecular geometry, electronic characteristics, and thermodynamic stability. doi.org

Detailed theoretical studies on related thiazole (B1198619) derivatives have established a robust methodology for these calculations. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO value is indicative of the molecule's electron-donating ability, while the ELUMO reflects its capacity to accept electrons. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Other quantum chemical parameters such as electronegativity (χ), chemical hardness (η), and softness (σ) can be calculated from the HOMO and LUMO energies to further describe the molecule's reactivity profile. researchgate.net These computational approaches have demonstrated a strong correlation between theoretical parameters and experimentally observed properties in similar organic compounds. researchgate.net

Table 1: Predicted Quantum Chemical Parameters for Thiazole Derivatives This table presents representative data based on calculations for similar thiazole structures, as direct studies on this compound are not widely published. The methods shown are standard for this class of compounds. researchgate.netresearchgate.net

| Parameter | Description | Predicted Value Range | Method |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.5 eV | DFT/B3LYP/6-311G(d,p) |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV | DFT/B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 eV | DFT/B3LYP/6-311G(d,p) |

| Electronegativity (χ) | Tendency to attract electrons | 3.75 to 5.00 eV | Calculated from HOMO/LUMO |

| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV | Calculated from HOMO/LUMO |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions in Drug Design

The thiazole ring is a key structural motif in numerous approved drugs, making its derivatives prime candidates for drug design and discovery. doi.orgnih.gov Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a specific biological target.

This process involves generating a 3D model of the ligand and "docking" it into the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. researchgate.net The results are often quantified by a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov

For thiazole derivatives, common biological targets investigated via docking include protein kinases, tubulin, and viral enzymes. nih.govnih.govbiointerfaceresearch.com For instance, studies on similar compounds have explored their potential as inhibitors of tubulin polymerization for anticancer applications or as inhibitors of the SARS-CoV-2 main protease (Mpro) for antiviral therapy. nih.govnih.gov Molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time. nih.gov

Table 2: Hypothetical Molecular Docking Results This table illustrates potential docking simulation outcomes for a thiazole derivative against a representative biological target, based on methodologies from published studies. nih.govnih.gov

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Application |

| Tubulin | -7.0 to -9.0 | CYS241, LEU248, ASN258 | Anticancer |

| SARS-CoV-2 Mpro | -6.5 to -8.5 | HIS41, CYS145, GLU166 | Antiviral |

| p56lck Tyrosine Kinase | -7.5 to -9.5 | MET319, THR316, LYS273 | Anti-inflammatory/Anticancer |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the rotation around its single bonds—specifically the C-O and C-C bonds of the ethoxy group and the C-C bond connecting the carbaldehyde group to the thiazole ring.

By calculating the molecule's potential energy for each rotational angle (dihedral angle), an energy landscape map can be generated. This map reveals the most stable, low-energy conformations as well as the energy barriers required to transition between them. For related heterocyclic systems, studies have determined the dihedral angles between the ring and its substituent groups, showing that specific planar or near-planar arrangements are often favored. nih.gov This analysis provides critical information on the molecule's flexibility and the predominant shapes it will adopt in different environments, which is crucial for understanding its interaction with receptor sites.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can then be validated against experimental data. For a given compound, these predictions serve as a powerful tool for structural confirmation.

A detailed spectroscopic and quantum chemical study on the closely related 2-ethoxythiazole (B101290) molecule provides a strong basis for what to expect for this compound. doi.org Using DFT methods (B3LYP and HSEH1PBE) with the 6-311++G(d,p) basis set, researchers have successfully calculated and correlated theoretical data with experimental FT-IR, UV-Vis, and NMR spectra. doi.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict 1H and 13C NMR chemical shifts. For 2-ethoxythiazole, calculations have shown distinct chemical shifts for the thiazole ring protons and carbons, which align well with expected values. doi.org

Vibrational Spectroscopy (FT-IR): Theoretical calculations can generate a vibrational spectrum, predicting the frequencies of characteristic bond stretches and bends. For 2-ethoxythiazole, calculated C-S stretching bands were found at 858 and 756 cm⁻¹, which correspond to experimental observations. doi.org

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and their corresponding absorption wavelengths (λmax). Calculations for 2-ethoxythiazole in a chloroform (B151607) solvent predicted absorbance maxima at 199.9 nm, 208.8 nm, and 233.3 nm, which correlate with the π → π* and n → π* transitions observed experimentally. doi.org

These predictive capabilities are essential for characterizing new compounds and interpreting experimental results.

Table 3: Predicted Spectroscopic Data Based on 2-Ethoxythiazole Calculations The following data is based on the published computational study of 2-ethoxythiazole and serves as a reference for the expected spectroscopic properties of the title compound. doi.org

| Spectroscopy Type | Feature | Predicted Value (B3LYP/6-311++G(d,p)) |

| 1H NMR | Thiazole ring proton (H5) | ~6.8 ppm (gas phase) / ~7.2 ppm (chloroform) |

| 13C NMR | Thiazole ring carbon (C2, attached to ethoxy) | ~186.1 ppm (chloroform) |

| FT-IR | C-S stretching vibration | 756 cm⁻¹ |

| UV-Vis | Electronic Transition (λmax) | 233.3 nm (chloroform) |

Applications of 2 Ethoxy 1,3 Thiazole 5 Carbaldehyde Derivatives in Medicinal Chemistry

Design and Synthesis of Novel Therapeutically Active Compounds from 2-Ethoxy-1,3-thiazole-5-carbaldehyde Scaffolds

The strategic design of new therapeutic agents often relies on versatile starting materials that can be readily modified to produce a wide array of derivatives. The this compound scaffold is an exemplary starting point due to its inherent functionalities. The aldehyde group at the 5-position is a particularly useful chemical handle for derivatization.

A common and effective strategy involves the condensation of the aldehyde with various primary amines to form Schiff bases or with hydrazines and thiosemicarbazides to yield hydrazones and thiosemicarbazones, respectively. This approach allows for the introduction of diverse structural motifs, which is crucial for exploring the structure-activity relationships of the resulting compounds. For instance, the synthesis of 2-amino-4-substituted phenyl thiazoles has been achieved through the well-known Hantzsch reaction, followed by the synthesis of Schiff base derivatives using various aryl aldehydes. jpionline.org

While direct synthesis from this compound is a primary route, related precursors are also instrumental. For example, synthetic routes have been established for 2-chlorothiazole-5-carbaldehyde, which can be prepared from 2-chlorothiazole (B1198822) and ethyl formate. chemicalbook.com The chloro group at the 2-position can subsequently be substituted by an ethoxy group. Another related synthetic pathway involves the use of 3-ethoxyacryloyl chloride, which can react with anilines to form 3-ethoxy-N-arylpropenamides. mdpi.com These intermediates can then undergo cyclization with thiourea (B124793) to install the desired 2-aminothiazole (B372263) ring, which can be further modified. mdpi.com These synthetic strategies highlight the modular nature of thiazole (B1198619) chemistry, enabling the systematic development of new compounds for therapeutic evaluation. nih.gov

Exploration of Anticancer Activities of this compound Derivatives

The thiazole core is a constituent of several established anticancer agents, and its derivatives are a major focus of current cancer research. researchgate.netjpionline.org Compounds derived from thiazole scaffolds have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. mdpi.commdpi.com Research has shown that modifications to the thiazole ring system can lead to potent and selective anticancer agents. mdpi.comresearchgate.net

For example, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated for their ability to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com Similarly, thiazole-naphthalene derivatives have been tested against MCF-7 and A549 (lung cancer) cell lines, with many compounds showing moderate to potent antiproliferative activity. nih.gov Another study focused on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, which were assessed for their activity against A-549, Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. mdpi.com

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound Class | Specific Derivative Example | Target Cell Line | Activity (IC₅₀ in µM) |

| Thiazole-Naphthalene | Compound 5b (4-ethoxy-phenyl substitution) | MCF-7 | 0.48 |

| Thiazole-Naphthalene | Compound 5b (4-ethoxy-phenyl substitution) | A549 | 0.97 |

| Thiazolyl-Hydrazone | Compound 4c (methoxy and hydroxyl substitution) | MCF-7 | 2.57 |

| Thiazolyl-Hydrazone | Compound 4c (methoxy and hydroxyl substitution) | HepG2 | 7.26 |

| Thiazole-5-Carboxamide | 4-chloro-2-methylphenyl amido substituted | A-549, Bel7402, HCT-8 | Moderate activity reported |

This table is for illustrative purposes and summarizes findings from various studies on different thiazole derivatives. The activities are not directly comparable due to different experimental conditions.

Elucidation of Molecular Mechanisms of Action (e.g., apoptosis induction, cell cycle arrest, enzyme inhibition)

Understanding the molecular mechanisms by which thiazole derivatives exert their anticancer effects is crucial for developing targeted therapies. Research has revealed that these compounds can act through multiple pathways.

Apoptosis Induction: A primary mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several studies have confirmed that thiazole derivatives are effective apoptosis inducers. mdpi.comnih.govfrontiersin.org For instance, one study demonstrated that treatment with a specific thiazolyl-hydrazone derivative (compound 4c) significantly increased the percentage of early and late apoptotic MCF-7 cells to 22.39% and 9.51%, respectively, from baseline levels of 0.51% and 0.29%. mdpi.com The apoptotic function of thiazoles is partly attributed to the ability of the sulfur and nitrogen heteroatoms to bind with amino acid residues of receptor proteins involved in cell death pathways. researchgate.net Mechanistic investigations into bis-thiazole derivatives found they could upregulate pro-apoptotic genes like Bax and Puma while downregulating the anti-apoptotic Bcl-2 gene, indicating activation of the mitochondrial-dependent apoptosis pathway. frontiersin.org

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, and interfering with the cell cycle is a proven therapeutic strategy. Thiazole derivatives have been shown to arrest the cell cycle at various phases. A thiazole-naphthalene derivative, compound 5b, was found to arrest the cell cycle at the G2/M phase in MCF-7 cells. nih.gov In another study, a different thiazole derivative (compound 4c) induced cell cycle arrest at the G1/S phase and increased the accumulation of cancer cells in the pre-G1 phase by 37.36% in MCF-7 cells. mdpi.com

Enzyme Inhibition: Thiazole-based compounds can inhibit various enzymes and signaling pathways critical for cancer cell survival and proliferation. nih.gov They have been found to disrupt tubulin polymerization, a process essential for forming the mitotic spindle during cell division. nih.gov One potent thiazole-naphthalene derivative inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov Other key targets include signaling pathways like NFkB/mTOR/PI3K/AkT and enzymes such as topoisomerase and histone deacetylase (HDAC). nih.gov Furthermore, a thiazolyl-hydrazone derivative was found to be an effective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key receptor in tumor angiogenesis, with an IC₅₀ of 0.15 µM. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For thiazole derivatives, SAR studies have been instrumental in optimizing anticancer potency. nih.govresearchgate.net

Key findings from various studies reveal that the nature and position of substituents on the thiazole core and its associated aryl rings are critical determinants of activity. In a study of thiazole-naphthalene derivatives, the position of an ethoxy group on a phenyl ring was found to be crucial; a derivative with the ethoxy group at the 4-position (para-position) of the phenyl ring exhibited the most potent antiproliferative activity. nih.gov

Another SAR study on thiazole-chalcone hybrids demonstrated that the type of aryl rings and their substituents governed the biological effect. nih.gov For example, compounds substituted with fluorine atoms were found to be significantly more active than those substituted with chlorine. nih.gov The position of substitution also mattered, with ortho and para-substituted compounds showing more beneficial activity than meta-substituted ones. nih.gov In the development of thiazolyl-hydrazones, a compound featuring methoxy (B1213986) and hydroxyl substitutions on the benzylidene ring displayed the highest cytotoxic activity against MCF-7 and HepG2 cancer cells. mdpi.com These studies underscore the importance of systematic structural modification to identify pharmacophores and optimize the design of thiazole-based compounds for enhanced anticancer efficacy. nih.gov

Investigation of Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic) of this compound Derivatives

The thiazole scaffold is a core component of many compounds with a broad spectrum of antimicrobial activities. biointerfaceresearch.commdpi.com Derivatives have been synthesized and tested against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comnih.gov

The antimicrobial efficacy of thiazole derivatives is often dependent on the specific substitutions on the heterocyclic ring. cabidigitallibrary.org For example, a series of thiazole derivatives were screened for activity against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas phaseolicola, and Pseudomonas fluorescens. nih.gov In one study, a thiophene (B33073) derivative containing a benzothiazole (B30560) moiety demonstrated potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. nih.gov Other research has shown that certain thiazole derivatives exhibit powerful activity against Escherichia coli and S. aureus. biointerfaceresearch.com

In terms of antifungal potential, thiazole derivatives have shown significant effects. A study evaluating new thiazole and pyrazole (B372694) derivatives found that a specific thiazole compound exhibited the most potent in vitro activity against the fungus Aspergillus fumigatus with an MIC of 6.25 µg/mL. nih.gov Research into coumarin-tethered thiazole analogs also revealed potential activity against multiple bacterial strains. espublisher.com Preliminary bioassays of 2-amino-1,3-thiazole-4-carboxylic acid derivatives indicated good fungicidal activity, with some compounds showing over 50% activity against six different fungi at a concentration of 50 μg/mL. researchgate.net Some derivatives also showed promising activity against Tobacco Mosaic Virus (TMV). researchgate.net

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Specific Derivative Example | Target Microorganism | Activity (MIC in µg/mL) |

| Thiazolyl Thiophene | Thiophene 13 | Staphylococcus aureus | 3.125 |

| Thiazole Derivative | Thiazole 3 | Aspergillus fumigatus | 6.25 |

| Thiazole Derivative | Thiazole 3 | Fusarium oxysporum | 6.25 |

| Coumarin-Thiazole | Compound 7f | Mycobacterium tuberculosis | 1.6 |

| 2-Aminothiazole Carboxylic Acid | Compound 4b, 4i | Various fungi | >50% inhibition at 50 µg/mL |

This table is for illustrative purposes and summarizes findings from various studies on different thiazole derivatives. The activities are not directly comparable due to different experimental conditions and target organisms.

Anti-inflammatory and Analgesic Potential of this compound Derivatives

Thiazole-containing compounds have been widely investigated for their significant anti-inflammatory and analgesic properties. mdpi.comwisdomlib.org Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with numerous diseases, making the development of new anti-inflammatory agents a priority. nih.gov

Several studies have demonstrated the efficacy of thiazole derivatives in preclinical models of inflammation. In one study, newly synthesized thiazole derivatives showed significant anti-inflammatory activity, with nitro-substituted compounds demonstrating notable reductions in paw volume in a carrageenan-induced rat paw edema model. wisdomlib.org Another investigation of thiazole-based chalcones found that eight of the thirteen tested compounds exhibited anti-inflammatory activity in the range of 51-55% in the same model. nih.gov

The design of these compounds often involves incorporating structural features from known anti-inflammatory drugs. For instance, a series of 4-benzyl-1,3-thiazole derivatives were designed based on the structure of Darbufelone, a dual COX/LOX inhibitor. tandfonline.com Structure-activity relationship studies in this series revealed that a carbalkoxy amino group at the second position of the thiazole ring contributed significantly to the anti-inflammatory activity. tandfonline.com Furthermore, some thiazolylantipyrine derivatives have been reported to display distinctive anti-inflammatory and analgesic profiles, often with a rapid onset of action. researchgate.net These findings highlight the potential of the thiazole scaffold as a template for designing novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other Promising Biological Activities of this compound Derivatives (e.g., antioxidant, antihypertensive, antitubercular, antimalarial, anti-anxiety, cholinesterase inhibitors)

Beyond their well-documented anticancer, antimicrobial, and anti-inflammatory effects, derivatives of the thiazole nucleus exhibit a wide range of other important biological activities. researchgate.netglobalresearchonline.net

Antioxidant Activity: Several thiazole derivatives have been reported to possess potent antioxidant properties. mdpi.com Their ability to scavenge free radicals has been evaluated using various in vitro assays, including DPPH, nitric oxide (NO), and hydrogen peroxide radical scavenging tests. researchgate.net For example, a series of thiosemicarbazones with phenol (B47542) fragments were used to synthesize new thiazole and thiazolidinone derivatives, with the antioxidant activity of most synthesized compounds exceeding that of the standard 4-methyl-2,6-di-tert-butylphenol. mdpi.com

Antitubercular Activity: Tuberculosis remains a significant global health threat, and new antitubercular agents are urgently needed. The thiazole scaffold has proven to be a promising starting point for the development of such agents. nih.govespublisher.com In one study, a series of thiazole–chalcone hybrids were designed and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Two compounds from this series, featuring 2,4-difluorophenyl and 2,4-dichlorophenyl groups, showed potent antitubercular activity with MIC values of 2.43 µM and 4.41 µM, respectively, which was superior to the standard drug pyrazinamide. nih.gov Another study on coumarin-tethered thiazole derivatives identified a compound with an MIC value of 1.6 μg/ml against M. tuberculosis. espublisher.com These findings demonstrate the potential of thiazole derivatives as leads for novel antitubercular drugs.

Rational Drug Design Principles and Pharmacophore Modeling Utilizing this compound Derivatives

The strategic development of novel therapeutic agents from the this compound scaffold is deeply rooted in the principles of rational drug design and pharmacophore modeling. These computational and conceptual frameworks guide the modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic profile for a specific biological target.

Rational drug design, in this context, involves an iterative cycle of designing, synthesizing, and testing new derivatives of this compound. This process is heavily informed by an understanding of the three-dimensional structure of the target protein and the key interactions that govern molecular recognition. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are the two primary arms of this approach.

In SBDD, the known crystal structure of a biological target, such as an enzyme or receptor, is used to guide the design of inhibitors. For instance, if the target is a kinase, the this compound core can be computationally "docked" into the ATP-binding site to predict its binding orientation and affinity. This allows medicinal chemists to propose modifications that can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with key amino acid residues, thereby improving the inhibitory activity.

Conversely, when the three-dimensional structure of the target is unknown, LBDD approaches are employed. This involves analyzing a set of molecules known to be active against the target to identify common chemical features, or pharmacophores, that are essential for biological activity. A pharmacophore model for derivatives of this compound might include key features such as a hydrogen bond acceptor (the ethoxy oxygen or the carbaldehyde oxygen), a hydrogen bond donor (if the carbaldehyde is modified to a hydrazone, for example), an aromatic ring (the thiazole ring), and specific hydrophobic regions.

Pharmacophore modeling is a crucial component of LBDD. It generates a 3D arrangement of essential features that a molecule must possess to bind to a specific target. For derivatives of this compound, a pharmacophore model could be developed based on a series of its analogs with known biological activities. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules with the desired features, a process known as virtual screening.

The main structural features that have been identified as important for the antifungal activity of 1,3-thiazole derivatives through pharmacophore-based approaches include an aromatic nitrogen fragment with an accessible lone pair acting as a hydrogen bond acceptor, a hydrophobic area often represented by a phenyl ring with a lipophilic substituent, a second aromatic ring, and a hydrogen bond donor motif. tandfonline.com

The following table illustrates the structure-activity relationships (SAR) of various thiazole derivatives, which can inform the rational design of new compounds based on the this compound scaffold.

| Compound Series | Target | Key Structural Features | Observed Activity |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida sp. | C2-hydrazone linkage, increased lipophilicity | Superior antifungal potency compared to derivatives lacking the hydrazone linkage. tandfonline.com |

| 4-(4-Methoxyphenyl)-2-aminothiazole derivatives | Adenosine A3 receptors | Methoxy group at the 4-position of the phenyl ring, N-acetyl or propionyl substitutions | Significant increase in binding affinity and selectivity. ugm.ac.id |

| Thiazole-thiophene scaffolds | MCF-7 breast cancer cells | Electron-donating groups (e.g., methyl) on the phenyl ring at position 5 of the thiazole | Enhanced antitumor activity. sigmaaldrich.com |

| 2-[(Arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes | α-amylase | Strong electron-donating substituents on the aryl ring | Excellent inhibitory potential. ajol.info |

These findings from SAR studies on related thiazole derivatives provide valuable insights for the rational design of novel this compound analogs. For example, the carbaldehyde group at the 5-position is a versatile handle for chemical modification. It can be converted into various functional groups such as hydrazones, oximes, or amides to explore different interactions with a biological target. The ethoxy group at the 2-position can also be modified to alter the electronic properties and steric bulk of the molecule, potentially improving its fit within a binding pocket.

Molecular docking studies further refine the drug design process by providing a visual representation of how a designed molecule might interact with its target. For instance, a novel derivative of this compound can be docked into the active site of a target enzyme to predict its binding energy and key interactions. This in silico analysis helps to prioritize which compounds to synthesize and test, thereby saving time and resources.

The table below presents data from molecular docking studies of various thiazole derivatives against different targets, highlighting the potential for this scaffold in rational drug design.

| Compound/Derivative | Target | Docking Score/Binding Energy | Key Interactions |

| Novel thiazole derivatives | DNA gyrase | -6.4 to -9.2 kcal/mol | Not specified |

| 2,4-Disubstituted thiazoles | Tubulin | IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM | Inhibition of tubulin polymerization |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | Dihydrofolate reductase (DHFR) | -1.6 E (Kcal/mol) | Not specified |

By integrating these principles of rational drug design and pharmacophore modeling, researchers can systematically explore the chemical space around the this compound core to develop new drug candidates with improved therapeutic properties.

Applications of 2 Ethoxy 1,3 Thiazole 5 Carbaldehyde Derivatives in Agrochemicals

Development of Fungicides and Herbicides Based on 2-Ethoxy-1,3-thiazole-5-carbaldehyde Scaffolds

The foundational structure of this compound is a promising template for the chemical synthesis of new agrochemical agents. The aldehyde functional group, in particular, acts as a versatile chemical handle for introducing a variety of molecular fragments (pharmacophores) that can bind to and inhibit biological targets within fungal pathogens and weed species.

Fungicide Development

The significance of the thiazole (B1198619) moiety in fungicide development is well-established, with several commercial fungicides containing this heterocyclic ring. A notable class of thiazole-based fungicides are the thiazole carboxamides, which have been identified as potent inhibitors of the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. While the direct synthesis from this compound is not explicitly described in the reviewed studies, the oxidation of its carbaldehyde group to a carboxylic acid would provide a direct synthetic route to this important class of fungicides.

Research into novel thiazole carboxamides has demonstrated significant in vitro fungicidal activity against economically important plant pathogens such as Rhizoctonia cerealis and Sclerotinia sclerotiorum. For instance, certain experimental compounds have shown efficacy that surpasses that of the commercial fungicide Thifluzamide.

Fungicidal Activity of Thiazole Carboxamide Derivatives

| Compound ID | Target Pathogen | EC₅₀ (mg/L) | In Vivo Protective Activity (%) |

|---|---|---|---|

| Compound 6g | Sclerotinia sclerotiorum | 0.6 | 67.3% |

| Compound 6c | Sclerotinia sclerotiorum | Not Reported | 75.4% |

| Thifluzamide | Sclerotinia sclerotiorum | 4.4 | 0% |

Furthermore, innovative isothiazole-thiazole derivatives have been synthesized and have shown remarkable effectiveness against oomycetes, a group of destructive plant pathogens that includes Pseudoperonospora cubensis (downy mildew) and Phytophthora infestans (late blight). cymitquimica.comscielo.br These advanced molecules may function by targeting the oxysterol-binding protein (OSBP), representing a novel mode of action for fungicides. cymitquimica.comscielo.br The synthesis of such complex molecules often relies on the use of functionalized thiazole building blocks.

Herbicide Development

In the field of weed management, derivatives of thiazole have also emerged as compounds with significant herbicidal potential. A US patent details the herbicidal properties of a range of thiazole derivatives effective against both broadleaf and grass weeds. These compounds have demonstrated utility in both pre-emergence and post-emergence applications. nih.gov Specifically, compounds such as 5-chloro-2-cyclopropanecarbonamidothiazole and its corresponding bromo and iodo analogues were noted for their potent herbicidal effects. nih.gov The synthesis of these herbicidal amides can be envisioned from a 2-amino-5-halothiazole intermediate, a structure closely related to the this compound scaffold.

The table below outlines the pre-emergence herbicidal efficacy of selected thiazole derivatives as documented in patent literature. nih.gov

Pre-emergence Herbicidal Activity of Thiazole Derivatives

| Compound | Application Rate (lbs/acre) | Weed Control (%) |

|---|---|---|

| 5-chloro-2-cyclopropanecarbonamidothiazole | 8 | 95-100 |

| 5-bromo-2-cyclopropanecarbonamidothiazole | 8 | 95-100 |

Investigation of New Crop Protection Agents

The exploration of new crop protection agents derived from the this compound scaffold is a response to the urgent need for novel modes of action to address the growing problem of resistance in pests, weeds, and fungal pathogens. The distinct electronic and structural attributes of the thiazole ring, combined with the synthetic adaptability of the carbaldehyde group, facilitate the exploration of new areas of chemical space in the search for effective agrochemicals.

Scientists are actively engaged in the design and synthesis of new thiazole derivatives to uncover novel lead compounds. For example, the synthesis of 2,3-dihydroimidazo[2,1-b]thiazole-5-carboxamides has yielded derivatives with demonstrated fungicidal activity. The core bicyclic structure of these compounds, imidazo[2,1-b]thiazole, can be constructed from appropriately functionalized thiazole precursors.

A prevalent strategy in modern agrochemical research involves the combination of the thiazole moiety with other bioactive heterocyclic rings to create hybrid molecules. This approach aims to produce compounds with enhanced potency, a broader spectrum of activity, or multiple modes of action. A key synthetic step in creating many of these biologically active molecules is the coupling of a thiazole-5-carboxylic acid with various amines. The oxidation of this compound provides a straightforward method to access these crucial carboxylic acid intermediates.

While research that specifically highlights derivatives of this compound in crop protection is not widely reported, the extensive body of knowledge on thiazole chemistry and its established importance in agrochemicals strongly indicates that this compound is a highly valuable starting material for the development of new and effective crop protection solutions. Continued investigation into derivatives from this scaffold holds considerable promise for the discovery of the next generation of innovative fungicides and herbicides.

Potential Applications of 2 Ethoxy 1,3 Thiazole 5 Carbaldehyde Derivatives in Materials Science

Integration into Polymer Systems for Functional Materials

The aldehyde functionality of 2-Ethoxy-1,3-thiazole-5-carbaldehyde serves as a gateway for its incorporation into various polymer backbones, leading to materials with tailored properties. For instance, condensation reactions with diamines can yield polyimines (Schiff bases) containing the thiazole (B1198619) moiety. These polymers are of interest for their potential thermal stability and optoelectronic properties.

Furthermore, the aldehyde can be readily oxidized to a carboxylic acid, creating 2-ethoxy-1,3-thiazole-5-carboxylic acid. This derivative can then be used as a monomer in the synthesis of polyesters and polyamides. The incorporation of the ethoxy-thiazole unit can enhance the thermal stability, and introduce specific optical and electronic characteristics to the resulting polymers. While direct polymerization of this compound is not extensively documented, the synthesis of other thiazole-containing polymers demonstrates the feasibility of this approach.

Table 1: Examples of Thiazole-Containing Polymers and their Properties

| Polymer Type | Thiazole Monomer Example | Key Properties of the Resulting Polymer |

| Polyimide | 4,4'-(1,4-Phenylene)bis(2-aminothiazole) | High thermal stability, good mechanical properties |

| Polyester | 2,5-Bis(2-hydroxyethyl)thiazolo[5,4-d]thiazole | Liquid crystalline behavior, potential for optical applications |

| Polyurethane | Diisocyanate with a thiazole core | Enhanced thermal stability and specific mechanical responses |

The development of polymers from this compound derivatives could lead to materials with applications in organic electronics, high-performance plastics, and specialty fibers.

Development of Functional Coatings and Surface Modifications

The reactivity of the aldehyde group in this compound and its derivatives is also advantageous for the development of functional coatings and surface modifications. The aldehyde can be utilized to graft the molecule onto surfaces that have been pre-functionalized with amine groups, forming stable imine linkages. This allows for the modification of the surface properties of various substrates, such as glass, silicon wafers, and metals.

Such surface modifications can be used to impart specific functionalities, including:

Corrosion Resistance: Thiazole derivatives are known for their ability to form protective layers on metal surfaces, inhibiting corrosion.

Biocompatibility: Surfaces can be tailored to either promote or prevent cell adhesion for applications in biomedical devices.

Optical Properties: The chromophoric nature of the thiazole ring can be exploited to create coatings with specific light-absorbing or emitting properties.

For example, derivatives of this compound could be used to create self-assembled monolayers (SAMs) on gold surfaces by first converting the aldehyde to a thiol-containing group. These SAMs could then be used to control the interfacial properties in electronic devices or biosensors.

Table 2: Potential Surface Modification Strategies Using this compound Derivatives

| Surface Modification Technique | Derivative of this compound | Potential Application |

| Covalent Grafting (Imine Formation) | This compound | Modifying biocompatibility of surfaces |

| Self-Assembled Monolayers (SAMs) | Thiol-functionalized derivative | Creating corrosion-resistant coatings |

| Layer-by-Layer Assembly | Carboxylic acid derivative | Fabrication of thin films with controlled optical properties |

Exploration of Aggregation-Induced Emission (AIE) Properties in Derivatives

A fascinating area of modern materials science is the study of aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. The donor-acceptor (D-A) architecture of this compound makes its derivatives promising candidates for AIE.

The electron-donating ethoxy group and the electron-withdrawing aldehyde group can facilitate intramolecular charge transfer (ICT), a common feature in many AIE-active molecules. In dilute solutions, these molecules may be non-emissive due to the free rotation of molecular components, which provides a non-radiative decay pathway. However, in the aggregated state, the restriction of these intramolecular motions (RIM) can block the non-radiative channels and open up the radiative decay pathway, leading to strong fluorescence.

By modifying the aldehyde group through Knoevenagel condensation with various active methylene (B1212753) compounds, a wide range of D-π-A type AIE-active molecules can be synthesized. These derivatives could find applications in:

Organic Light-Emitting Diodes (OLEDs): Solid-state emissive materials are crucial for the fabrication of efficient OLEDs.

Fluorescent Sensors: The AIE effect can be sensitive to the environment, allowing for the development of sensors for various analytes.

Bio-imaging: AIE-active nanoparticles can be used as bright and photostable probes for cellular imaging.

Table 3: Examples of Donor-Acceptor Thiazole Derivatives with AIE Properties

| Thiazole Derivative Structure | Key AIE Characteristics | Potential Application |

| Thiazole with a triphenylamine (B166846) donor and a dicyanovinyl acceptor | Strong red emission in the aggregated state | OLEDs, Fluorescent probes |

| Pyridothiazole derivative | Emission enhancement upon aggregation | Amyloid fibrillation detection |

| Imidazole-based thiazole derivative | Reversible mechanofluorochromism | Mechano-sensors, Security inks |

The exploration of AIE in derivatives of this compound represents a frontier with significant potential for the discovery of novel luminescent materials.

Conclusion and Future Research Trajectories

Summary of Key Research Findings on 2-Ethoxy-1,3-thiazole-5-carbaldehyde

This compound is a heterocyclic compound featuring a thiazole (B1198619) ring substituted with an ethoxy group at the 2-position and a carbaldehyde (formyl) group at the 5-position. cymitquimica.comsigmaaldrich.com This molecule is recognized primarily as a valuable synthetic intermediate or building block in the broader field of organic and medicinal chemistry. nih.gov While extensive research dedicated exclusively to this specific compound is limited, its structural motifs are present in a wide array of biologically active molecules, making it a compound of significant interest.

The thiazole core is a prominent scaffold in numerous FDA-approved drugs and is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. eurekaselect.comglobalresearchonline.netresearchgate.net The presence of the aldehyde functional group offers a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Commercially available from several suppliers, this compound is typically supplied as a powder. sigmaaldrich.com Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 220389-76-4 | sigmaaldrich.com |

| Molecular Formula | C₆H₇NO₂S | cymitquimica.com |

| Molecular Weight | 157.19 g/mol | cymitquimica.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

This table is generated based on data from chemical suppliers and databases.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The aldehyde functionality of this compound is a key site for synthetic elaboration. While specific studies on its reactivity are not extensively documented, its chemical behavior can be inferred from the well-established reactivity of aromatic aldehydes. This opens up a plethora of opportunities for novel synthetic explorations.

Unexplored Reactivity:

The full scope of this compound's participation in various named reactions remains to be systematically investigated. For instance, its utility in multicomponent reactions, which are highly efficient for generating molecular diversity, is an area ripe for exploration. The development of novel catalytic systems for reactions involving this aldehyde could also lead to improved efficiency and selectivity.

Novel Synthetic Opportunities:

The aldehyde group serves as a versatile precursor for a range of functional groups and carbon-carbon bond formations. Key reaction types that could be further exploited include:

Condensation Reactions: The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, is a powerful tool for creating α,β-unsaturated systems. researchgate.nettsijournals.com The resulting products can serve as intermediates for the synthesis of various heterocyclic and carbocyclic frameworks.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of aldehydes into alkenes with good control over stereochemistry. organic-chemistry.orgmasterorganicchemistry.com This allows for the introduction of diverse vinyl linkages, which are common motifs in biologically active compounds.

Reductive Amination: This reaction allows for the conversion of the aldehyde into a variety of substituted amines, which are crucial functional groups in many pharmaceuticals.

Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to another set of important synthetic intermediates. uni.lu

The combination of the reactive aldehyde with the privileged thiazole scaffold makes this compound a promising starting material for the construction of novel compound libraries for high-throughput screening.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Knoevenagel Condensation | Active methylene compounds, base catalyst | α,β-Unsaturated thiazole derivatives |

| Wittig Reaction | Phosphonium (B103445) ylides | Vinyl-substituted thiazoles |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Aminomethyl-thiazole derivatives |

| Oxidation | Oxidizing agent (e.g., KMnO₄, PCC) | 2-Ethoxy-1,3-thiazole-5-carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH₄) | (2-Ethoxy-1,3-thiazol-5-yl)methanol |

This table outlines potential reactions based on the known chemistry of aldehydes.

Emerging Biological Targets and Therapeutic Areas for this compound Derivatives

While this compound itself is not reported to have specific biological activities, its derivatives are of significant interest in drug discovery. The thiazole nucleus is a key component of many biologically active compounds, and the ability to functionalize the 5-position via the aldehyde group allows for the synthesis of a wide range of potential therapeutic agents. eurekaselect.comglobalresearchonline.netresearchgate.netnih.gov

Emerging Biological Targets:

Research on related thiazole-containing molecules has identified several promising biological targets:

Kinases: Protein kinases are a major class of drug targets, particularly in oncology. Thiazole derivatives have been shown to inhibit various kinases, including PI3K/mTOR, which are crucial signaling proteins in cancer cells. nih.gov The development of selective kinase inhibitors is a major goal in modern drug discovery.

Enzymes involved in microbial pathogenesis: The thiazole scaffold is present in several antimicrobial agents. Derivatives of this compound could be explored for their potential to inhibit essential enzymes in bacteria and fungi.

Receptors: G-protein coupled receptors (GPCRs) and other cell surface receptors are important targets for a wide range of diseases. The structural diversity that can be generated from this compound could lead to the discovery of novel receptor ligands.

Therapeutic Areas:

Based on the known activities of thiazole derivatives, several therapeutic areas are of particular interest for compounds derived from this compound:

Oncology: The development of new anticancer agents is a high priority. The potential for derivatives to act as kinase inhibitors or to interfere with other cancer-related pathways makes this a promising area of research. nih.gov

Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have a proven track record in this area, and novel compounds could be effective against resistant strains of bacteria and fungi.

Inflammatory Diseases: Chronic inflammatory diseases represent a significant unmet medical need. The anti-inflammatory properties of some thiazole derivatives suggest that this class of compounds could be a source of new treatments.

Advanced Material Development and Functional Applications Prospects

The application of thiazole-containing compounds is not limited to the life sciences. The unique electronic and photophysical properties of some heterocyclic systems make them attractive for use in materials science. While there is no specific research on the use of this compound in this context, its structural features suggest potential avenues for exploration.

The conjugated π-system of the thiazole ring, which can be extended through reactions of the aldehyde group, could lead to the development of novel organic materials with interesting optical and electronic properties. Potential applications could include:

Organic Light-Emitting Diodes (OLEDs): The development of new organic materials for use in OLEDs is an active area of research. The fluorescence or phosphorescence properties of derivatives of this compound could be investigated for their suitability in this technology.

Organic Photovoltaics (OPVs): The search for new electron donor and acceptor materials for use in organic solar cells is ongoing. The electronic properties of extended π-systems derived from this compound could be tuned for this application.

Sensors: The thiazole ring can act as a metal-coordinating ligand. Derivatives of this compound could be designed to act as selective chemosensors for the detection of metal ions or other analytes.

Further research is needed to synthesize and characterize derivatives of this compound to evaluate their potential in these and other areas of materials science. The versatility of this building block suggests that it could play a role in the development of the next generation of advanced functional materials.

Q & A

Basic Research Questions

What are the standard synthetic routes for 2-Ethoxy-1,3-thiazole-5-carbaldehyde?

This compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:

- Step 1 : Formation of the thiazole core using Hantzsch thiazole synthesis, where α-haloketones react with thioamides or thioureas under basic conditions. Ethoxy groups can be introduced via nucleophilic substitution using ethylating agents (e.g., ethyl bromide) in polar aprotic solvents like DMF .

- Step 2 : Direct formylation at the 5-position using Vilsmeier-Haack reaction conditions (POCl₃/DMF) or oxidation of a methyl group to a carbonyl via MnO₂ or SeO₂ .

- Validation : Characterization via -NMR (aldehyde proton at ~9.8–10.0 ppm), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry .